molecular formula C11H21NO3 B13019887 tert-butyl (2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

tert-butyl (2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B13019887
M. Wt: 215.29 g/mol
InChI Key: AKTHVEPVLSXJQD-QMMMGPOBSA-N
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Description

Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate azetidine derivatives. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to ensure efficient conversion.

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield tert-butyl(2R)-2-formyl-3,3-dimethylazetidine-1-carboxylate, while reduction of the ester group can produce tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine.

Scientific Research Applications

Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2R)-2-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
  • tert-Butyl(2R)-2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The smaller ring size compared to pyrrolidine and piperidine derivatives results in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

AKTHVEPVLSXJQD-QMMMGPOBSA-N

Isomeric SMILES

CC1(CN([C@H]1CO)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(C1CO)C(=O)OC(C)(C)C)C

Origin of Product

United States

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